3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid
CAS No.: 2377608-21-2
Cat. No.: VC4567753
Molecular Formula: C11H16BClN2O4
Molecular Weight: 286.52
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2377608-21-2 |
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Molecular Formula | C11H16BClN2O4 |
Molecular Weight | 286.52 |
IUPAC Name | [6-chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid |
Standard InChI | InChI=1S/C11H16BClN2O4/c1-11(2,3)19-10(16)15(4)8-5-7(12(17)18)6-14-9(8)13/h5-6,17-18H,1-4H3 |
Standard InChI Key | CAGXJGMRBZVSQQ-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(N=C1)Cl)N(C)C(=O)OC(C)(C)C)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three critical functional groups:
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A chlorine atom at the pyridine ring’s 2-position, enhancing electrophilic substitution reactivity.
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A BOC-protected N-methylamino group at the 3-position, providing steric protection for the amine while enabling controlled deprotection during synthetic workflows.
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A boronic acid group at the 5-position, facilitating participation in palladium-catalyzed cross-coupling reactions .
The BOC group () serves as a temporary protective moiety for the secondary amine, preventing unwanted side reactions during multi-step syntheses. The boronic acid () enables the formation of carbon-carbon bonds, a cornerstone of modern medicinal chemistry .
Physicochemical Properties
Key properties derived from experimental and predicted data include:
Property | Value | Source |
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Molecular Weight | 286.52 g/mol | |
Density | ||
Boiling Point | 448.5 \pm 55.0 \, ^\circ\text{C} | |
Solubility | Moderate in polar aprotic solvents (e.g., THF, DMF) |
The boronic acid’s of ~6.47 indicates moderate acidity, aligning with typical arylboronic acids, which require basic conditions for activation in cross-coupling reactions .
Synthesis and Manufacturing
Bromination and Lithiation Strategies
A patent describing the synthesis of 2-aminopyrimidine-5-boronic acid pinacol ester (CAS 1245252-99-6) provides indirect insights into potential routes for analogous compounds . The process involves:
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Bromination: Treating 2-chloropyrimidine with N-bromosuccinimide (NBS) under - catalysis to yield 2-chloro-5-bromopyrimidine .
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Lithium-Halogen Exchange: Reacting the brominated intermediate with n-butyllithium () and n-butylmagnesium bromide () at -20 \, ^\circ\text{C} to generate a highly reactive aryl lithium species .
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Boronation: Quenching the lithiated intermediate with methoxy or isopropoxy pinacol borate to install the boronic ester, followed by acidic workup to yield the boronic acid .
For 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid, analogous steps could involve:
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Initial protection of the 3-amino group with BOC before bromination.
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Regioselective borylation at the 5-position using iridium catalysts, as demonstrated in the C–H borylation of CF-substituted pyridines .
Catalytic Borylation Advances
Recent advancements in iridium-catalyzed C–H borylation (e.g., for 2-trifluoromethylpyridines) highlight methods to install boronic esters at specific positions on heterocycles . For example, using [Ir(OMe)(COD)] with dtbpy ligands enables γ-borylation of 3-CF-pyridines at the 5-position, achieving yields >80% . Adapting these conditions could streamline the synthesis of 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid by direct functionalization of a pre-protected pyridine precursor.
Applications in Pharmaceutical Chemistry
Suzuki-Miyaura Cross-Coupling
The boronic acid moiety enables this compound to act as a nucleophilic partner in Suzuki reactions, coupling with aryl halides to form biaryl structures. For instance, coupling with 5-bromo-2-(trifluoromethyl)pyridine could yield bis-heterocyclic scaffolds prevalent in kinase inhibitors .
Prodrug Design
The BOC-protected amine serves as a prodrug strategy, enhancing membrane permeability. Subsequent deprotection in vivo (e.g., via esterases) releases the active amine, a tactic employed in antiviral and anticancer agents .
Recent Research and Future Directions
Iridium-Catalyzed Borylation
The 2022 study on CF-pyridines demonstrates that modifying ligand frameworks (e.g., dtbpy vs. bipyridine) can tune regioselectivity in borylation . Applying these findings could optimize the synthesis of 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid by reducing reliance on cryogenic conditions.
Computational Modeling
Density functional theory (DFT) studies could predict the optimal catalyst-substrate interactions for borylation, minimizing byproducts and improving yields.
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